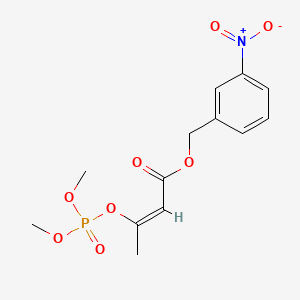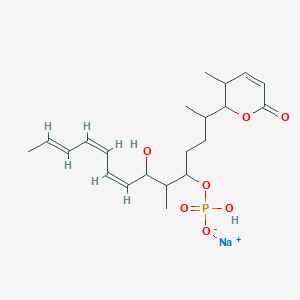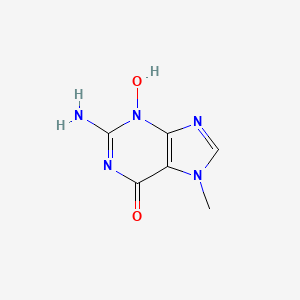![molecular formula C11H15N3 B13818765 1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
1-[(E)-2-pyridin-2-ylethenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-2-pyridin-2-ylethenyl]piperazine is a compound that features a piperazine ring substituted with a pyridinyl group via an ethenyl linkage. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperazine and pyridine moieties in its structure contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-pyridin-2-ylethenyl]piperazine typically involves the reaction of piperazine with a pyridinyl-substituted ethenyl halide. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where piperazine is reacted with 2-bromopyridine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(E)-2-pyridin-2-ylethenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or piperazine moieties are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized pyridinyl-piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted pyridinyl-piperazine compounds.
Wissenschaftliche Forschungsanwendungen
1-[(E)-2-pyridin-2-ylethenyl]piperazine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-[(E)-2-pyridin-2-ylethenyl]piperazine involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings. This results in the modulation of neurotransmitter release and can lead to various physiological effects, including muscle relaxation and anxiolytic activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Pyridinyl)piperazine: A closely related compound with similar structural features but lacking the ethenyl linkage.
1-(3-Fluoro-2-pyridinyl)piperazine: A derivative with a fluorine substitution on the pyridine ring, known for its selective α2-adrenergic receptor antagonist activity.
Uniqueness: 1-[(E)-2-pyridin-2-ylethenyl]piperazine is unique due to its specific ethenyl linkage, which imparts distinct chemical and biological properties compared to other pyridinyl-piperazine derivatives. This structural feature can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C11H15N3 |
|---|---|
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
1-[(E)-2-pyridin-2-ylethenyl]piperazine |
InChI |
InChI=1S/C11H15N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-5,8,12H,6-7,9-10H2/b8-4+ |
InChI-Schlüssel |
JHJCJIIZLDPSSF-XBXARRHUSA-N |
Isomerische SMILES |
C1CN(CCN1)/C=C/C2=CC=CC=N2 |
Kanonische SMILES |
C1CN(CCN1)C=CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)



![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)

